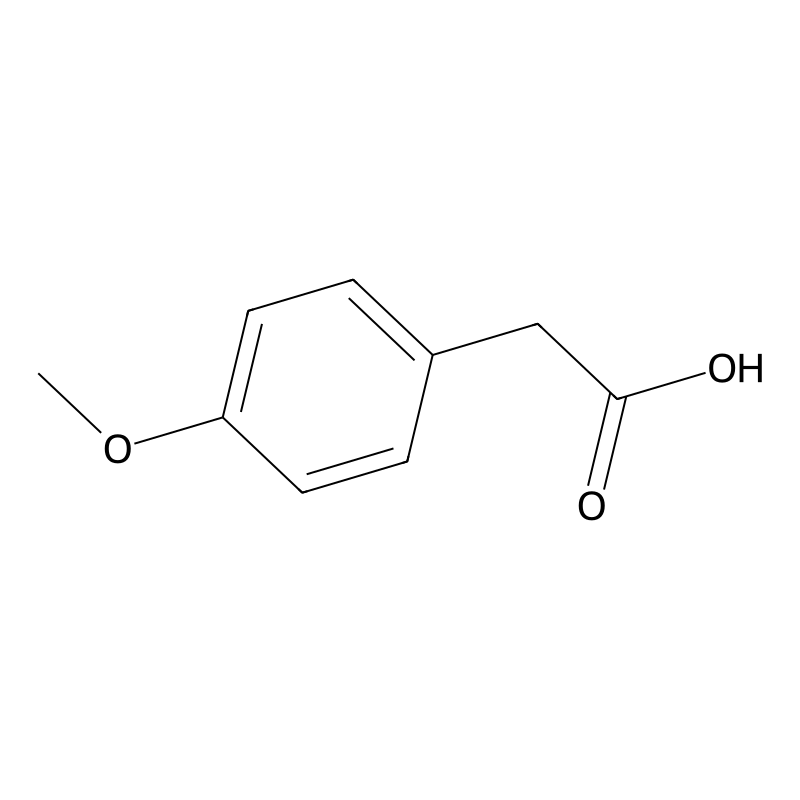4-Methoxyphenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Pharmaceutical intermediate
4-MPA serves as a valuable building block for synthesizing various pharmaceuticals. Its structure allows for further chemical modifications, leading to diverse therapeutic agents []. For example, research suggests its potential in developing antiviral drugs [].
Ligand in metal complex synthesis
4-MPA can act as a ligand, forming bonds with metal ions to create metal complexes. These complexes possess unique properties with potential applications in various fields, including catalysis and medicine [, ]. Studies have explored its use in synthesizing gallium(III) and phenyltin(IV) complexes with potential pharmacological applications [, ].
Organic synthesis reactant
4-MPA participates in various organic synthesis reactions, allowing the creation of other complex molecules. One example is the Perkin reaction, where it reacts with substituted benzaldehydes to form hydroxylated stilbenes, a class of compounds with potential biological activities [].
4-Methoxyphenylacetic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is characterized by a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound appears as light yellow to off-white flakes and has a melting point ranging from 85.2 °C to 90.2 °C. It is moderately soluble in water, with a solubility of approximately 3,746 mg/L at 28 °C, and exhibits a log partition coefficient (log Kₑₕ) of 1.295, indicating its hydrophobic nature .
4-Methoxyphenylacetic acid has been studied for its biological activities. Research indicates that it can inhibit the germination of cress seeds, suggesting potential herbicidal properties . Furthermore, its structural similarity to other biologically active compounds may imply additional pharmacological effects that warrant further investigation.
Several methods exist for synthesizing 4-methoxyphenylacetic acid:
- Esterification: The compound can be synthesized via esterification reactions using methoxyphenol and acetic anhydride or acetic acid in the presence of an acid catalyst.
- Hydrolysis of Esters: It can also be produced through the hydrolysis of its butyl ester in alkaline conditions .
- Direct Alkylation: Another method involves the direct alkylation of phenol derivatives with chloroacetic acid under basic conditions.
These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.
4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure allows it to be utilized in creating derivatives for medicinal chemistry applications. Additionally, its herbicidal properties make it a candidate for agricultural applications aimed at weed control .
Interaction studies involving 4-methoxyphenylacetic acid have primarily focused on its reactivity with other chemical species. For example, it can form salts when neutralized with bases, leading to further reactions that are typical for carboxylic acids . Moreover, investigations into its interactions with biological systems may reveal insights into its potential therapeutic roles or toxicological effects.
Several compounds share structural similarities with 4-methoxyphenylacetic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylacetic Acid | Lacks methoxy group | Commonly used as a precursor in pharmaceutical synthesis. |
| p-Methoxybenzoic Acid | Contains a methoxy group on benzene | Exhibits different solubility and reactivity patterns compared to 4-methoxyphenylacetic acid. |
| Vanillic Acid | Contains both methoxy and hydroxyl groups | Known for its antioxidant properties; used in food flavoring. |
These comparisons illustrate how 4-methoxyphenylacetic acid stands out due to its specific functional groups and potential applications in both pharmaceutical and agricultural fields.
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
1.42
Melting Point
UNII
GHS Hazard Statements
H302 (99.85%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








